N3-TOTA-Suc
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Overview
Description
N3-TOTA-Suc is a click chemistry reagent containing an azide group. Click chemistry is a powerful chemical reaction with excellent bioorthogonality features: biocompatible, rapid, and highly specific in biological environments . This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction with molecules containing alkyne groups and strain-promoted alkyne-azide cycloaddition with molecules containing DBCO or BCN groups .
Mechanism of Action
Target of Action
N3-TOTA-Suc is a click chemistry reagent . Its primary targets are molecules containing Alkyne groups . It can also interact with molecules containing DBCO or BCN groups .
Mode of Action
This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is highly specific, rapid, and biocompatible . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) it undergoes requires the presence of copper . Furthermore, its bioorthogonality features suggest that it is biocompatible and highly specific in biological environments .
Preparation Methods
The synthetic route typically involves the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
N3-TOTA-Suc undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups, resulting in the formation of triazole rings.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming stable triazole products without the need for a copper catalyst.
Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkyne-containing molecules . The major products formed from these reactions are triazole derivatives, which are highly stable and biocompatible .
Scientific Research Applications
N3-TOTA-Suc has a wide range of scientific research applications, including:
Comparison with Similar Compounds
N3-TOTA-Suc is unique due to its high specificity and rapid reaction kinetics in click chemistry reactions. Similar compounds include:
N3-TOTA: Another azide-containing click chemistry reagent with similar properties.
DBCO-Suc: A strain-promoted alkyne-azide cycloaddition reagent used in bioconjugation.
BCN-Suc: Another strain-promoted alkyne-azide cycloaddition reagent with similar applications.
This compound stands out due to its versatility and efficiency in various scientific research applications .
Properties
IUPAC Name |
4-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6/c15-18-17-6-2-8-23-10-12-24-11-9-22-7-1-5-16-13(19)3-4-14(20)21/h1-12H2,(H,16,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIOIMFVCMTCGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CCC(=O)O)COCCOCCOCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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